molecular formula C16H19NO B1462662 N-[(Naphthalen-2-yl)methyl]oxan-4-amine CAS No. 1153225-29-6

N-[(Naphthalen-2-yl)methyl]oxan-4-amine

Cat. No. B1462662
M. Wt: 241.33 g/mol
InChI Key: JHYJCTVFCCNTPN-UHFFFAOYSA-N
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Description

“N-[(Naphthalen-2-yl)methyl]oxan-4-amine” is a complex organic compound. It likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “oxan-4-amine” part suggests the presence of an oxane (a type of ether) and an amine group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving naphthalen-2-ol Mannich bases .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the naphthalene, oxane, and amine groups. Naphthalene has a planar structure consisting of two fused benzene rings .


Chemical Reactions Analysis

Naphthalen-2-ol Mannich bases have been known to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, naphthalene is a colorless, crystalline solid .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, which share a structural similarity with "N-[(Naphthalen-2-yl)methyl]oxan-4-amine," are critical in medicinal chemistry due to their extensive potential in treating various diseases. These compounds interact with biological macromolecules like DNAs, enzymes, and receptors, showcasing potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. They are also explored as artificial ion receptors, fluorescent probes, diagnostic agents, and for cell imaging in biomedical research, highlighting their significant role in understanding biological processes and drug development (Gong et al., 2016).

Environmental Remediation and Monitoring

The degradation of naphthalene, a compound structurally related to "N-[(Naphthalen-2-yl)methyl]oxan-4-amine," by microbes like Pseudomonas putida ND6, offers insights into bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs) pollution. This research underscores the potential of microbial processes in the environmental cleanup of PAHs, providing an eco-friendly and efficient method for mitigating pollution in various ecosystems (Song et al., 2018).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. Naphthalene, for example, is classified as a possible human carcinogen .

properties

IUPAC Name

N-(naphthalen-2-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-16-7-9-18-10-8-16/h1-6,11,16-17H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJCTVFCCNTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Naphthalen-2-yl)methyl]oxan-4-amine

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-2H-pyran-4-amine (500 mg) in chloroform (5 mL), 2-naphthoaldehyde (772 mg) was added and the resulting mixture was stirred for 30 minutes. Sodium (triacetoxy)borohydride (1.57 g) was added and the resulting mixture was stirred for 4 hours at room temperature. To the reaction mixture, an aqueous solution of 1 M sodium hydroxide was added and after stirring the resulting mixture, the chloroform layer was separated and dried over anhydrous sodium sulfate. After filtering off the desiccant, the solvent was distilled off under reduced pressure and the resulting residue was purified by column chromatography (silica gel cartridge; chloroform/methanol=100:0 to 97:3) to give the titled compound (821 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
772 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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